![molecular formula C9H9ClN4S B183480 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 41266-78-8](/img/structure/B183480.png)

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

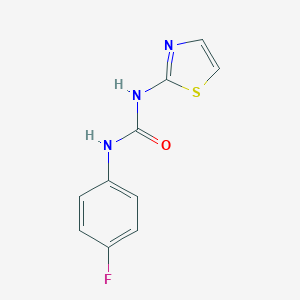

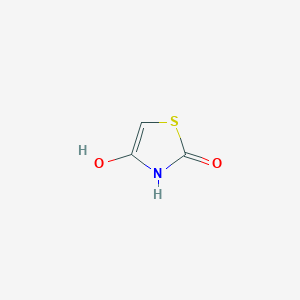

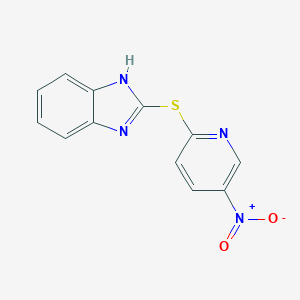

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the CAS Number: 41266-78-8 and a molecular weight of 240.72 . It has a linear formula of C9H9ClN4S .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a study published in Scientific Reports described the synthesis of a similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, in a 92% yield .Molecular Structure Analysis

The 3D structure of this compound has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations were conducted to explore the properties of the compound, free from the influence of the crystal field . The DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical And Chemical Properties Analysis

The compound has a melting point range of 149-151 degrees Celsius . Its InChI Code is 1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) .Aplicaciones Científicas De Investigación

Crystal Structure Analysis and Molecular Docking

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine has been identified as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Detailed structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) calculations, revealed significant insights into the molecule's crystal structure, conformation, and electronic properties. This compound showed potential for further drug design endeavors, particularly in the binding interactions at the 11β-HSD1 active site (Al-Wahaibi et al., 2019).

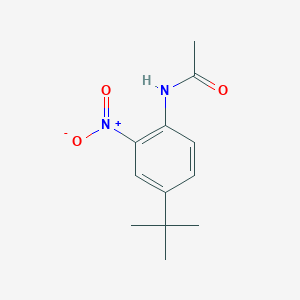

Fungicidal Activity

A series of substituted 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine derivatives were synthesized and tested for their fungicidal activity against various plant pathogens. Several compounds demonstrated strong in vitro and in vivo activity, with compounds like 8b, 8h, and 8i exhibiting broad-spectrum fungicidal properties. These findings highlight the potential of these compounds as promising candidates for fungicidal applications, with some showing superior efficacy against rice blast compared to phenazine-1-carboxylic acid (PCA) (Li et al., 2020).

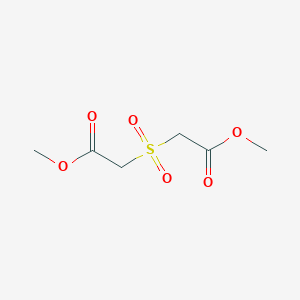

Photophysicochemical Properties for PDT

Novel metal-free and metallo phthalocyanines containing 1,2,4-triazole groups connected to the phthalocyanine ring by an S-bridge were synthesized and characterized. These compounds were evaluated for their photophysical and photochemical properties to determine their usability as photosensitizers for photodynamic therapy (PDT) applications. The study highlighted the potential of these phthalocyanines in PDT, an essential area in medical treatment (Mısır et al., 2021).

Antimicrobial Activities

Various derivatives of 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine were synthesized and evaluated for their antibacterial and antifungal activity. The synthesized compounds showed significant activity against S. aureus (gram-positive) and E.coli (gram-negative) bacteria, as well as A. niger fungi. These findings underscore the potential of these compounds in developing new antibacterial and antifungal agents (Hussain et al., 2008).

Safety And Hazards

Direcciones Futuras

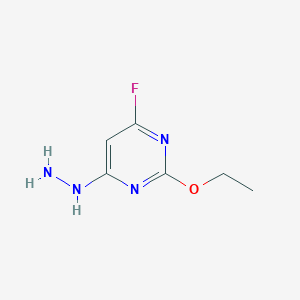

The compound and its derivatives may be considered for further drug design endeavors . The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices . Several adamantane-based drugs are currently used as efficient antiviral, anti-TB, and anticancer agents .

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBMSTGDFPBEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NNC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353305 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | |

CAS RN |

41266-78-8 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)

![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)